molecular formula C25H43N3O3 B145164 Dideaza-philanthotoxin-12 CAS No. 133358-74-4

Dideaza-philanthotoxin-12

Cat. No. B145164
M. Wt: 433.6 g/mol
InChI Key: FQWLGYQDBDGALN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dideaza-philanthotoxin-12 (DPTX-12) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a member of the philanthotoxin family, which is derived from the venom of solitary wasps. DPTX-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.

Mechanism Of Action

Dideaza-philanthotoxin-12 acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor and preventing the binding of glutamate, Dideaza-philanthotoxin-12 reduces the excitatory activity of the neuron. This leads to a decrease in synaptic plasticity and memory formation, which can be beneficial in the treatment of neurological disorders.

Biochemical And Physiological Effects

Dideaza-philanthotoxin-12 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Dideaza-philanthotoxin-12 can reduce the release of glutamate from neurons, which can be beneficial in the treatment of epilepsy. In vivo studies have shown that Dideaza-philanthotoxin-12 can improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Dideaza-philanthotoxin-12 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of Dideaza-philanthotoxin-12. One direction is the development of more efficient synthesis methods to reduce the cost of producing Dideaza-philanthotoxin-12. Another direction is the investigation of Dideaza-philanthotoxin-12's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of Dideaza-philanthotoxin-12 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Dideaza-philanthotoxin-12 involves several steps, including the isolation of the precursor compound, philanthotoxin-433 (PhTX-433), from the venom of the wasp Philanthus triangulum. PhTX-433 is then subjected to a series of chemical modifications, including deaza-ring formation and oxidation, to produce Dideaza-philanthotoxin-12.

Scientific Research Applications

Dideaza-philanthotoxin-12 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that Dideaza-philanthotoxin-12 is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have demonstrated that Dideaza-philanthotoxin-12 can improve cognitive function in animal models of Alzheimer's disease and epilepsy.

properties

CAS RN

133358-74-4

Product Name

Dideaza-philanthotoxin-12

Molecular Formula

C25H43N3O3

Molecular Weight

433.6 g/mol

IUPAC Name

N-[(2S)-1-(12-aminododecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1

InChI Key

FQWLGYQDBDGALN-QHCPKHFHSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN

Other CAS RN

133358-74-4

synonyms

dideaza-philanthotoxin-12
dideaza-PhTX-12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.